molecular formula C8H12N2O2S B061649 (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 161742-21-8

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B061649
CAS No.: 161742-21-8
M. Wt: 200.26 g/mol
InChI Key: NPKQMXWZPUPPDN-IYSWYEEDSA-N
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Description

“(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a β-lactam compound, which are synthetic intermediates of therapeutically useful β-lactam antibiotics . It is used in the preparation of Cefovecin sodium, a broad-spectrum third-generation cephalosporin antibiotic that is used to treat skin infections in dogs and cats .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. It is used as a synthetic intermediate in the preparation of various antibiotics . For example, it was used to prepare cephalosporin-derived inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic ring system containing a thia (sulfur-containing) ring . The InChI code for this compound is 1S/C8H10N2O4S/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions due to its β-lactam structure. It can react with other compounds to form new compounds, such as Cefovecin sodium . It is also used as a synthetic intermediate in the preparation of various antibiotics .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 230.24 . It is a white to yellow solid .

Mechanism of Action

The mechanism of action of this compound is related to its β-lactam structure. β-lactam antibiotics work by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, which is essential for the bacteria’s survival .

Properties

IUPAC Name

(6R,7R)-7-amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-3-13-7-5(9)2-10(7)6(4)8(11)12/h5,7H,2-3,9H2,1H3,(H,11,12)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKQMXWZPUPPDN-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CC(C2SC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C[C@H]([C@H]2SC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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